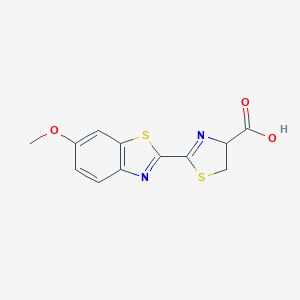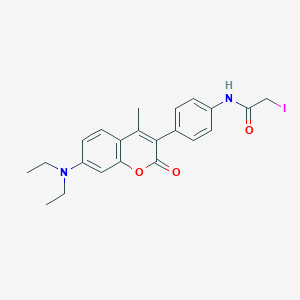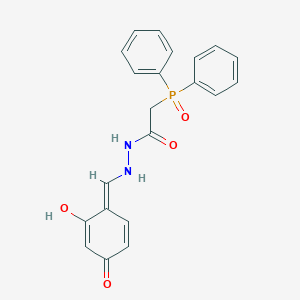
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide, also known as DPAH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to induce apoptosis in cancer cells and to have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide in lab experiments is its potential as a new drug candidate. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide. One area of interest is the development of new drugs based on (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide's antitumor and antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide and its effects on various biological processes. Finally, more studies are needed to determine the safety and toxicity of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide, particularly in humans.
Métodos De Síntesis
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide can be synthesized through a multistep process that involves the reaction of (2,4-dihydroxyphenyl)methylene hydrazine with diphenylphosphinic chloride. The resulting product is then treated with sodium hydroxide to obtain (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide.
Aplicaciones Científicas De Investigación
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been studied for its potential applications in medicine and biotechnology. It has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been studied for its ability to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
Propiedades
Número CAS |
135689-10-0 |
|---|---|
Nombre del producto |
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide |
Fórmula molecular |
C21H19N2O4P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C21H19N2O4P/c24-17-12-11-16(20(25)13-17)14-22-23-21(26)15-28(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,24-25H,15H2,(H,23,26)/b22-14+ |
Clave InChI |
WQSNCYPCHDGRGY-JQIJEIRASA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(=O)(CC(=O)NN/C=C/2\C=CC(=O)C=C2O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CC(=O)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=C3 |
Sinónimos |
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydraz ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



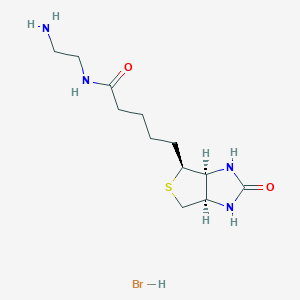
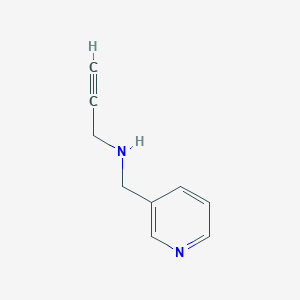
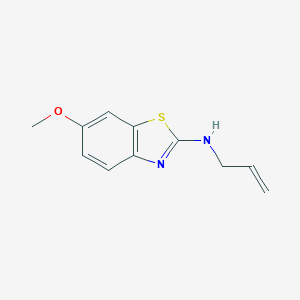
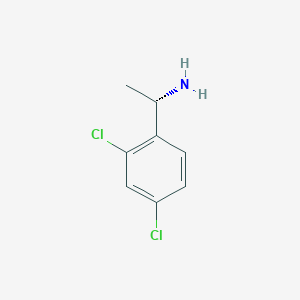
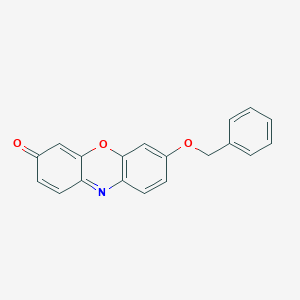
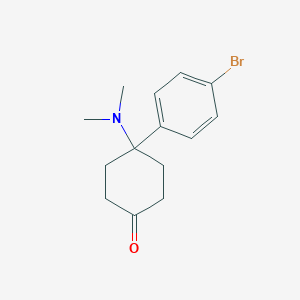
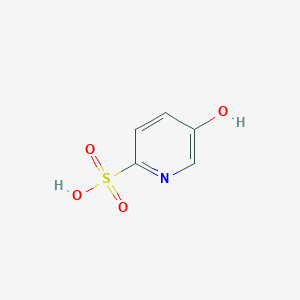

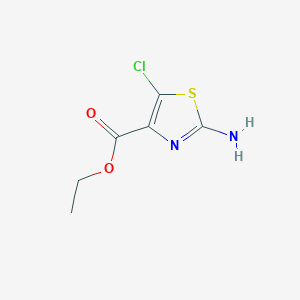

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
